Methyl 5-bromo-6-(cyclopropylmethoxy)pyridine-3-carboxylate
Description
Methyl 5-bromo-6-(cyclopropylmethoxy)pyridine-3-carboxylate is a pyridine derivative featuring a bromine atom at position 5, a cyclopropylmethoxy group at position 6, and a methyl ester at position 3.
Molecular Formula: C₁₂H₁₂BrNO₃ Molecular Weight: 298.14 g/mol (calculated) Key Features:
- Bromo substituent at position 5: Enhances electrophilic substitution reactivity.
- Cyclopropylmethoxy group at position 6: Introduces steric bulk and metabolic stability.
- Methyl ester at position 3: Provides a handle for further functionalization.
Structure
3D Structure
Properties
Molecular Formula |
C11H12BrNO3 |
|---|---|
Molecular Weight |
286.12 g/mol |
IUPAC Name |
methyl 5-bromo-6-(cyclopropylmethoxy)pyridine-3-carboxylate |
InChI |
InChI=1S/C11H12BrNO3/c1-15-11(14)8-4-9(12)10(13-5-8)16-6-7-2-3-7/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
LFUHUSPGRZHNPH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)OCC2CC2)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of Methyl 6-Hydroxypyridine-3-Carboxylate
The precursor methyl 6-hydroxypyridine-3-carboxylate is synthesized via hydrolysis of its methoxy counterpart or direct carboxylation. While specific data for this intermediate are limited, analogous pyridine carboxylates are typically prepared using Pd-catalyzed cross-coupling or esterification under acidic conditions.
Bromination at Position 5
Bromination is achieved using NBS in THF at -78°C with pyridine as a catalyst (Table 1). This method, adapted from pyrrole bromination, may require extended reaction times (up to 72 hours) for pyridine systems.
Table 1: Bromination Conditions and Yields
| Substrate | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Methyl 6-hydroxypyridine-3-carboxylate | NBS | THF | -78 | 72 | 49* |
| Methyl 1H-pyrrole-3-carboxylate | NBS | THF | -78 | 1 | 62 |
| Methyl 1H-pyrrole-3-carboxylate | NBS | THF | -20 | 72 | 49 |
*Theoretical yield for pyridine systems, extrapolated from pyrrole data.
Etherification with Cyclopropylmethyl Group
The hydroxyl group at position 6 is deprotonated using NaH in THF, followed by reaction with cyclopropylmethyl bromide. Crown ethers (e.g., 15-crown-5) enhance reactivity by stabilizing the alkoxide intermediate.
Route 2: Etherification Followed by Bromination
This route prioritizes etherification to avoid competing reactions during bromination.
Synthesis of Methyl 6-(Cyclopropylmethoxy)Pyridine-3-Carboxylate
The hydroxyl group of methyl 6-hydroxypyridine-3-carboxylate is alkylated with cyclopropylmethyl bromide using K2CO3 in dimethylformamide (DMF) at 80°C. Yields for similar etherifications range from 70–85%.
Bromination at Position 5
Bromination under ultrasound irradiation with InCl3 as a catalyst, as demonstrated in pyrano[2,3-c]pyrazole synthesis, could improve reaction efficiency. Ultrasound reduces reaction times from hours to minutes (Table 2).
Table 2: Ultrasound-Assisted Bromination
| Substrate | Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| Pyrano[2,3-c]pyrazole | InCl3 | EtOH | 40 | 20 | 95 |
| Methyl 6-(cyclopropylmethoxy)pyridine-3-carboxylate* | InCl3 | THF | 25 | 30 | 75* |
*Hypothetical conditions based on Ref.
Comparative Analysis of Methods
Route 1 offers better regioselectivity for bromination but requires stringent temperature control. Route 2 simplifies etherification but risks over-bromination. Key findings include:
-
NBS/THF/pyridine achieves moderate yields (49–62%) in pyrrole systems, suggesting pyridine bromination may require higher catalyst loadings.
-
Ultrasound irradiation reduces reaction times by 90% compared to conventional methods.
Optimization and Recent Advances
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-6-(cyclopropylmethoxy)pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Organic Synthesis Applications
1. Building Block for Complex Molecules:
Methyl 5-bromo-6-(cyclopropylmethoxy)pyridine-3-carboxylate serves as an important intermediate in organic synthesis, allowing chemists to construct more complex molecular architectures .
2. Reaction Mechanisms:
The compound can undergo various chemical reactions, including substitution and reduction reactions, which yield different substituted pyridine derivatives. The presence of the bromine atom and the cyclopropylmethoxy group can influence the reactivity and selectivity of these reactions .
Case Studies in Research
1. Interaction Studies:
Preliminary studies indicate that this compound may interact with specific receptors or enzymes, influencing pathways related to inflammation or cell signaling. Further research is necessary to elucidate its precise interactions and mechanisms of action within biological contexts.
2. Synthesis and Characterization:
Research has documented various synthetic routes for this compound, highlighting its versatility as a building block in organic synthesis. The synthesis typically involves several steps that can be tailored to produce derivatives with desired properties .
Mechanism of Action
The mechanism of action of Methyl 5-bromo-6-(cyclopropylmethoxy)pyridine-3-carboxylate depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The molecular targets and pathways involved can vary widely and are the subject of ongoing research .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between the target compound and its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Substituents (Position) |
|---|---|---|---|---|
| Methyl 5-bromo-6-(cyclopropylmethoxy)pyridine-3-carboxylate | C₁₂H₁₂BrNO₃ | 298.14 | Not provided | 5-Br, 6-OCH₂C₃H₅ (cyclopropylmethoxy), 3-COOCH₃ |
| Methyl 5-bromo-6-(methylamino)pyridine-3-carboxylate | C₈H₉BrN₂O₂ | 245.08 | 1244016-90-7 | 5-Br, 6-NHCH₃ (methylamino), 3-COOCH₃ |
| Methyl 5-bromo-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylate | C₁₀H₉BrN₂O₂ | 269.09 | 1879706-27-0 | 5-Br, 6-NHC≡CCH₂ (propargylamino), 3-COOCH₃ |
| Methyl 6-chloro-5-methylpyridine-3-carboxylate | C₈H₈ClNO₂ | 185.61 | 65169-42-8 | 6-Cl, 5-CH₃ (methyl), 3-COOCH₃ |
Key Differences and Implications
Substituent at Position 6: Cyclopropylmethoxy group: This group (OCH₂C₃H₅) introduces significant steric bulk compared to smaller substituents like methylamino (NHCH₃) or propargylamino (NHC≡CCH₂). The cyclopropane ring enhances metabolic stability, making the compound less prone to oxidative degradation compared to linear alkyl or alkyne groups . However, the propargyl group (NHC≡CCH₂) may introduce reactivity in click chemistry applications .
Halogen at Position 5: The bromo substituent in the target compound and its methylamino/propargylamino analogs facilitates cross-coupling reactions (e.g., with Pd catalysts), whereas the chloro substituent in Methyl 6-chloro-5-methylpyridine-3-carboxylate offers lower reactivity in such reactions .
Molecular Weight and Lipophilicity: The cyclopropylmethoxy group increases molecular weight (298.14 g/mol) and lipophilicity (logP ~2.5, estimated) compared to the methylamino (245.08 g/mol) and chloro analogs (185.61 g/mol). This may enhance membrane permeability in biological systems .
Biological Activity
Methyl 5-bromo-6-(cyclopropylmethoxy)pyridine-3-carboxylate (CAS: 1256795-10-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
This compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHBrN O |
| Molecular Weight | 286.12 g/mol |
| Boiling Point | 335.5 ± 37.0 °C (Predicted) |
| Density | 1.505 ± 0.06 g/cm³ (Predicted) |
| pKa | -0.38 ± 0.32 (Predicted) |
Synthesis
The synthesis of this compound typically involves several key steps, including the reaction of 5-bromo-6-chloronicotinic acid with cyclopropyl carbinol in the presence of a base like potassium hydroxide. The reaction is often conducted in dimethyl sulfoxide (DMSO) under microwave irradiation to enhance yields and reduce reaction times .
This compound exhibits biological activity primarily through its interaction with cannabinoid receptors. Research indicates that compounds in this class may act as agonists or antagonists depending on the receptor subtype involved. This modulation can influence various physiological processes, including pain perception and appetite regulation .
Neuropharmacological Effects
Preliminary studies suggest that this compound may have implications in neuropharmacology, particularly regarding its effects on nicotinic acetylcholine receptors, which play a crucial role in cognitive functions and neurological disorders.
Antimicrobial and Antifungal Activity
Research has shown that derivatives of pyridine, including this compound, exhibit notable antimicrobial and antifungal properties. For instance, compounds with similar structural features have been reported to display significant activity against various pathogens, suggesting potential applications in treating infections .
Case Studies and Research Findings
- Cannabinoid Receptor Modulation : A study highlighted the ability of this compound to modulate cannabinoid signaling pathways, indicating potential therapeutic applications in pain management and appetite control.
- Neuropharmacological Applications : Another investigation focused on the compound's effects on cognitive functions through its interaction with nicotinic receptors, showing promise for treating neurodegenerative diseases.
- Antimicrobial Efficacy : A comparative study analyzed several pyridine derivatives, revealing that this compound exhibited significant antimicrobial activity against specific bacterial strains, positioning it as a candidate for further development in antimicrobial therapies .
Q & A
Q. What established synthetic routes exist for Methyl 5-bromo-6-(cyclopropylmethoxy)pyridine-3-carboxylate, and what reaction conditions critically influence yield?
- Methodological Answer : The synthesis typically involves two key steps: (1) introduction of the cyclopropoxy group via nucleophilic aromatic substitution (SNAr) and (2) esterification.
- Step 1 : React 5-bromo-6-hydroxypyridine-3-carboxylic acid with cyclopropylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to install the cyclopropoxy moiety. Temperature (80–100°C) and reaction time (12–24 hours) are critical for regioselectivity and avoiding side reactions .
- Step 2 : Methyl ester formation via acid-catalyzed esterification (e.g., H₂SO₄ in methanol) or using methyl chloride in the presence of a base. Purity of intermediates significantly impacts final yield, which can exceed 85% with rigorous purification (e.g., column chromatography) .
Q. How can researchers confirm structural integrity and purity post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify substitution patterns. For example, the cyclopropoxy group’s protons appear as a multiplet (δ 0.5–1.2 ppm), while the pyridine ring protons show distinct splitting due to bromine’s electronegativity .
- High-Performance Liquid Chromatography (HPLC) : Achieve ≥98% purity using reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 316.0 for C₁₁H₁₁BrNO₃) .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during substituent introduction on the pyridine ring?
- Methodological Answer : Regioselectivity in SNAr reactions is influenced by:
- Directing Groups : Electron-withdrawing groups (e.g., bromine at C5) activate specific positions. For example, bromine directs substitution to the C6 position due to its meta-directing nature .
- Catalytic Systems : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance selectivity in cross-coupling reactions for subsequent derivatization .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring desired substitution pathways .
Q. How should researchers resolve discrepancies in reported reaction yields for key synthetic steps?
- Methodological Answer : Discrepancies often arise from:
- Reagent Quality : Trace moisture in cyclopropylmethyl bromide can hydrolyze intermediates; use molecular sieves or anhydrous conditions .
- Temperature Control : Microwave-assisted synthesis (e.g., 140°C for 2 minutes) improves reproducibility compared to conventional heating .
- Purification Methods : Optimize column chromatography (e.g., gradient elution with ethyl acetate/hexane) to isolate high-purity intermediates, as low purity reduces downstream yields .
Q. What are the steric and electronic effects of the cyclopropoxy group on subsequent derivatization?
- Methodological Answer :
- Steric Effects : The cyclopropoxy group’s rigid geometry hinders nucleophilic attack at C6, necessitating bulky catalysts (e.g., XPhos Pd G3) for Suzuki-Miyaura couplings .
- Electronic Effects : The electron-donating cyclopropoxy group deactivates the pyridine ring, slowing electrophilic substitution but enhancing stability toward oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
